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Introduction

Antitumor agent-61, also known as ARD-61, is a potent and specific proteolysis-targeting
chimera (PROTAC) that targets the androgen receptor (AR) for degradation. As a bifunctional
molecule, ARD-61 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and
subsequent degradation by the proteasome. This mechanism of action makes it a promising
candidate for the treatment of androgen receptor-positive cancers, including those that have
developed resistance to traditional AR antagonists. This technical guide provides a
comprehensive overview of the available data on the bioavailability and metabolism of ARD-61,
based on preclinical studies.

Bioavailability

A critical factor in the development of any oral therapeutic is its bioavailability. Studies on ARD-
61 have consistently indicated that it lacks oral bioavailability in mouse models. This has been
a significant driver for the development of second-generation AR degraders with improved
pharmacokinetic properties.

While specific quantitative data from a head-to-head comparison of oral versus intravenous
administration is not publicly available, the assertion of its poor oral bioavailability is a recurring
theme in the literature. In vivo efficacy and pharmacokinetic studies have therefore utilized
intraperitoneal (IP) injections to bypass oral absorption.
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Pharmacokinetic Data (Intraperitoneal Administration)

A key study investigated the pharmacokinetics of ARD-61 in both plasma and tumor tissue in
male SCID mice bearing VCaP xenografts following a single 50 mg/kg intraperitoneal dose.
The concentration-time profiles from this study are summarized below.

Table 1. Pharmacokinetic Parameters of ARD-61 in Mice Following a Single 50 mg/kg Intraperitoneal

Dose
Time (hours) Plasma Concentration Tumor Concentration
(ng/mL) (nglg)
0.5 ~4000 ~2000
1 ~3500 ~3000
2 ~2500 ~4000
4 ~1500 ~5000
8 ~500 ~3500
24 ~100 ~1500
48 Not Detected ~500

Data are estimated from graphical representations in Kregel et al., Neoplasia, 2020.[1]

Metabolism

Detailed metabolism studies specifically for ARD-61 have not been published. However,
general metabolic characteristics of PROTACs can be inferred from the existing literature on

this class of molecules.

PROTACS, due to their larger size and complex structures, can be susceptible to metabolism
by various enzymes. The primary sites of metabolism are often the linkers connecting the
protein-of-interest (POI) ligand and the E3 ligase ligand, as well as the ligands themselves.

Potential metabolic pathways for PROTACSs include:
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e Phase | Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, leading to
oxidation, reduction, and hydrolysis. Aldehyde oxidase (hAOX) can also be involved,
particularly for molecules containing certain heterocyclic rings.

o Phase Il Metabolism: Involves conjugation reactions, such as glucuronidation (by UGTs) and
sulfation (by SULTS), to increase water solubility and facilitate excretion.

For ARD-61, the androgen receptor antagonist portion and the VHL E3 ligase ligand are
connected by a linker. Each of these components could be a potential site for metabolic
modification. The lack of oral bioavailability might be partly attributed to first-pass metabolism in
the gut wall and liver.

Experimental Protocols
In Vivo Pharmacokinetic Study

The following protocol is based on the study by Kregel et al. (2020), which evaluated the
pharmacokinetics of ARD-61 in a mouse xenograft model.[1]

1. Animal Model:
e Species: Male CB.17 Severe Combined Immunodeficient (SCID) mice.
o Age: 4 weeks old at the start of the study.

e Tumor Implantation: 2 x 106 VCaP cells suspended in 100 pL of PBS with 50% Matrigel were
implanted subcutaneously into the dorsal flank. Tumors were allowed to grow to
approximately 100 mm3 before treatment.

2. Dosing:

e Compound: ARD-61.

o Formulation: The vehicle control consisted of 10% PEG400, 3% Cremophor, and 87% PBS.
e Dose: A single intraperitoneal (IP) injection of 50 mg/kg.

3. Sample Collection:
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e Time Points: Plasma and tumor tissues were collected at 0.5, 1, 2, 4, 8, 24, and 48 hours
post-injection.

o Sample Processing: Specific details on sample processing (e.g., blood collection method,
tissue homogenization) were not provided in the publication.

4. Analytical Method:

e Technique: The concentration of ARD-61 in plasma and tumor homogenates was quantified
using a liquid chromatography-mass spectrometry (LC-MS) based method. Specific details
of the analytical method (e.g., sample preparation, LC conditions, MS parameters) were not
detailed in the publication.
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Caption: Mechanism of ARD-61 induced degradation of the Androgen Receptor.
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Caption: Workflow for the in vivo pharmacokinetic study of ARD-61.
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Antitumor agent-61 (ARD-61) is a potent degrader of the androgen receptor with significant

anti-tumor activity in preclinical models. However, its development as a clinical candidate is

hampered by a lack of oral bioavailability. Pharmacokinetic studies following intraperitoneal

administration show that ARD-61 can achieve therapeutic concentrations in both plasma and
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tumor tissue. While specific metabolic pathways for ARD-61 have not been elucidated, it is
likely subject to metabolism by common drug-metabolizing enzymes, which may contribute to
its poor oral absorption. The insights gained from the studies of ARD-61 have been
instrumental in guiding the design of next-generation, orally bioavailable AR degraders for the
treatment of prostate and other AR-dependent cancers. Further research into the specific
metabolic fate of ARD-61 could provide valuable information for the broader field of PROTAC
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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